![molecular formula C5H9ClO B1625737 (1S,2R)-2-Chloro-cyclopentanol CAS No. 20377-80-4](/img/structure/B1625737.png)
(1S,2R)-2-Chloro-cyclopentanol
Overview
Description
(1S,2R)-2-Chloro-cyclopentanol is a chiral compound that has gained attention due to its potential applications in various scientific fields. This compound is a cyclopentane derivative that contains a chlorine atom and a hydroxyl group on adjacent carbon atoms.
Scientific Research Applications
Stereochemistry in Organic Synthesis
(1S,2R)-2-Chloro-cyclopentanol plays a crucial role in the stereochemistry of organic synthesis. For example, the Grignard reactions of 2-anilinocyclopentanones have been studied, highlighting the importance of stereochemistry in producing compounds like trans-1-methyl-2-(4-chloro-N-methylanilino)-cyclopentanol (Berbalk, Eichinger, & Decker, 1976). This research underscores the role of cyclopentanol derivatives in understanding and controlling stereochemical outcomes in organic synthesis.
Electrochemical Reduction
Studies on the electrochemical reduction of various halopentanes, including those related to cyclopentanol derivatives, have been conducted. This research provides insight into the formation of cyclopentane and its derivatives through electrochemical methods, which is significant for the development of new synthetic pathways (Pritts & Peters, 1994).
Conformational Analysis
Conformational studies of cyclopentane derivatives, including cis- and trans-cyclopentane-1,3-diol, have been carried out. These studies, involving NMR spectroscopy and computational methods, are critical for understanding the molecular geometry and behavior of cyclopentanol derivatives in various environments (Abraham & Koniotou, 2003).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds, including norcoronamic acid and coronamic acids, has been achieved using cyclopentanol derivatives. These syntheses are crucial for developing new pharmaceutical compounds and understanding the relationship between molecular structure and biological activity (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994).
Bioorganic Chemistry
In bioorganic chemistry, cyclopentanol derivatives have been used in the synthesis of carbocyclic nucleoside analogues with inhibitory effects on enzymes like terminal deoxynucleotidyl transferase. This research is significant for the development of new therapeutic agents (Theil, Ballschuh, Flatau, von Janta-Lipinski, & Matthes, 1998).
properties
IUPAC Name |
(1S,2R)-2-chlorocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNFMGRUXKBFV-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479037 | |
Record name | AG-E-49353 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Chloro-cyclopentanol | |
CAS RN |
20377-80-4 | |
Record name | AG-E-49353 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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